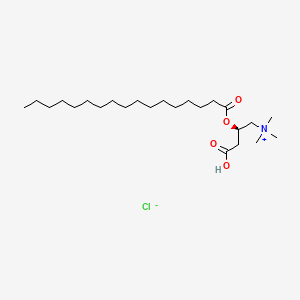

Heptadecanoyl-L-carnitine (chloride)

Description

Overview of L-Carnitine and its Acyl Esters in Metabolic Research

L-carnitine is a naturally occurring quaternary ammonium (B1175870) compound that plays a fundamental role in cellular metabolism across most mammals, plants, and some bacteria. nih.govwikipedia.org Synthesized in the human body, primarily in the liver and kidneys from the amino acids lysine (B10760008) and methionine, L-carnitine is crucial for energy production. nih.govoregonstate.eduhealthline.com Its most well-documented function is the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent breakdown through β-oxidation to produce adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.govwikipedia.orgoregonstate.educreative-proteomics.comnih.gov Tissues with high energy demands that rely heavily on fatty acids as a fuel source, such as skeletal and cardiac muscle, have the highest concentrations of L-carnitine. wikipedia.orgoregonstate.educreative-proteomics.com

In metabolic processes, L-carnitine exists in two forms: free L-carnitine and its acyl esters, known collectively as acylcarnitines. creative-proteomics.comnih.gov Acylcarnitines are formed when an acyl group from a fatty acid is transferred to the hydroxyl group of L-carnitine. creative-proteomics.comnih.gov This esterification reaction is a key part of the "carnitine shuttle," a transport system that is indispensable for moving long-chain fatty acids across the impermeable inner mitochondrial membrane. nih.govmdpi.comyoutube.com

The study of L-carnitine and its acyl esters is a cornerstone of metabolic research. nih.govsemanticscholar.org The balance between free L-carnitine and various acylcarnitine species provides a snapshot of the metabolic state of a cell, particularly the flux through fatty acid oxidation pathways. nih.govresearchgate.net Consequently, acylcarnitine profiling has become an important diagnostic tool, especially in newborn screening for inborn errors of metabolism, which are genetic disorders that impair the body's ability to break down fats. nih.govsemanticscholar.orgresearchgate.netnih.gov Research has expanded to investigate the role of acylcarnitines as biomarkers in a wider range of conditions, including diabetes, heart failure, and sepsis, where mitochondrial dysfunction is a contributing factor. nih.govsemanticscholar.orgnih.gov

Significance of Long-Chain Acylcarnitines in Cellular Metabolism and Bioenergetics

Long-chain acylcarnitines (LCACs) are acyl esters of L-carnitine with fatty acid chains typically containing 14 or more carbon atoms. nih.gov They are essential intermediates for the generation of energy from long-chain fatty acids, which are a primary fuel for the heart and resting skeletal muscle. wikipedia.orgmdpi.comnih.gov The process of transporting these fatty acids into the mitochondria for energy production is critically dependent on the formation of LCACs. creative-proteomics.comcreative-proteomics.comyoutube.com

The transport mechanism, known as the carnitine shuttle, involves a series of enzymatic steps:

Activation: Long-chain fatty acids in the cytoplasm are first activated to their coenzyme A (CoA) esters (acyl-CoAs). nih.govmdpi.com

Esterification: The enzyme carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming a long-chain acylcarnitine. oregonstate.edunih.govresearchgate.netmdpi.com

Translocation: The newly formed LCAC is transported across the inner mitochondrial membrane into the matrix by a specific carrier protein called carnitine-acylcarnitine translocase (CACT). oregonstate.edunih.govphysiology.org

Re-esterification: Once inside the matrix, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, transfers the acyl group from the LCAC back to CoA, reforming the long-chain acyl-CoA. oregonstate.edunih.gov

This regenerated long-chain acyl-CoA is now available for β-oxidation within the mitochondrial matrix, a cyclical process that shortens the fatty acid chain and produces acetyl-CoA, which then enters the Krebs cycle to generate ATP. nih.govyoutube.comnih.gov

The significance of LCACs extends beyond their role as transport intermediates. The concentration and composition of the LCAC pool reflect the balance between fatty acid supply and the capacity of the mitochondrial β-oxidation pathway. mdpi.comresearchgate.net An accumulation of LCACs can indicate a bottleneck in this pathway, which may be due to genetic defects, nutritional status, or other pathological conditions. mdpi.comnih.gov Such accumulation can have detrimental effects on cellular function, including the inhibition of key metabolic enzymes, induction of oxidative stress, and disruption of mitochondrial membrane integrity, potentially leading to cellular damage and dysfunction. mdpi.comnih.govmdpi.com Therefore, the study of LCACs is crucial for understanding cellular bioenergetics and the pathophysiology of various metabolic diseases. nih.govresearchgate.net

| Enzyme/Transporter | Location | Function in the Carnitine Shuttle |

| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Catalyzes the formation of long-chain acylcarnitine from long-chain acyl-CoA and L-carnitine. oregonstate.edunih.govresearchgate.netmdpi.com |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports long-chain acylcarnitine into the mitochondrial matrix in exchange for free carnitine. oregonstate.edunih.govphysiology.org |

| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Converts long-chain acylcarnitine back to long-chain acyl-CoA within the mitochondrial matrix. oregonstate.edunih.gov |

Specific Context of Heptadecanoyl-L-carnitine (C17:0 Carnitine) in Advanced Metabolic Research

Heptadecanoyl-L-carnitine, also known as C17:0 carnitine, is a specific long-chain acylcarnitine. caymanchem.comhmdb.ca It is formed from the esterification of L-carnitine with heptadecanoic acid (C17:0), an odd-chain saturated fatty acid. hmdb.canih.gov While most fatty acids in the human body have an even number of carbon atoms, odd-chain fatty acids like C17:0 are also present, albeit in much lower concentrations. nih.gov

The metabolism of odd-chain fatty acids follows the same β-oxidation pathway as even-chain fatty acids until the final cycle. youtube.com This process yields multiple molecules of acetyl-CoA until a final three-carbon unit, propionyl-CoA, remains. youtube.com Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the Krebs cycle, making odd-chain fatty acids glucogenic. youtube.com

In advanced metabolic research, C17:0 carnitine has gained attention primarily as a biomarker for specific inborn errors of metabolism. Research has identified Heptadecanoylcarnitine as a novel and specific biomarker for propionic acidemia (PA) and methylmalonic acidemia (MMA). caymanchem.comnih.gov These are rare genetic disorders characterized by a deficiency in enzymes required for the breakdown of propionyl-CoA. In individuals with these conditions, there is an accumulation of propionyl-CoA and related metabolites. The standard biomarker used in newborn screening for these disorders is propionylcarnitine (B99956) (C3), but it is known to have a high rate of false-positive results. nih.gov Studies have shown that newborns with confirmed PA and MMA have significantly elevated levels of C17:0 carnitine compared to healthy controls, suggesting it could be a more specific and reliable marker for improving the accuracy of newborn screening programs. caymanchem.comnih.gov

Properties

Molecular Formula |

C24H48ClNO4 |

|---|---|

Molecular Weight |

450.1 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-heptadecanoyloxypropyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C24H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-22(20-23(26)27)21-25(2,3)4;/h22H,5-21H2,1-4H3;1H/t22-;/m1./s1 |

InChI Key |

SYUSIANKHPXISE-VZYDHVRKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Biosynthesis, Transport, and Enzymatic Regulation of Acylcarnitines

Endogenous L-Carnitine Biosynthesis Pathway

The human body can synthesize L-carnitine from the essential amino acids lysine (B10760008) and methionine through a series of enzymatic reactions that occur in the liver, kidneys, and brain. figshare.comscielo.br This endogenous production is vital for maintaining carnitine homeostasis. oregonstate.edu

The primary precursor for L-carnitine biosynthesis is ε-N-trimethyllysine (TML). wikipedia.orgnih.gov TML is derived from the post-translational methylation of lysine residues within various proteins, such as histones and myosin. creative-proteomics.com S-adenosyl-L-methionine serves as the methyl group donor in this process. figshare.com Following protein degradation, TML is released and becomes available for the carnitine biosynthesis pathway. wikipedia.orgnih.gov

The pathway proceeds through several key intermediate metabolites. TML is first hydroxylated to form 3-hydroxy-Nε-trimethyllysine. wikipedia.org This intermediate is then cleaved to yield 4-N-trimethylaminobutyraldehyde and glycine. wikipedia.org The subsequent oxidation of 4-N-trimethylaminobutyraldehyde produces γ-butyrobetaine, the direct precursor to L-carnitine. creative-proteomics.combulkstimulants.com

Table 1: Key Molecules in the L-Carnitine Biosynthesis Pathway

| Precursor/Intermediate | Description |

|---|---|

| L-Lysine | An essential amino acid that serves as the initial backbone for L-carnitine. |

| S-Adenosyl-L-methionine | The donor of methyl groups for the trimethylation of lysine residues. |

| ε-N-trimethyllysine (TML) | The primary substrate for the L-carnitine biosynthetic pathway, formed by the methylation of protein-bound lysine. wikipedia.orgnih.gov |

| 3-hydroxy-Nε-trimethyllysine | The product of TML hydroxylation. wikipedia.org |

| 4-N-trimethylaminobutyraldehyde | Formed from the cleavage of 3-hydroxy-Nε-trimethyllysine. wikipedia.org |

| γ-Butyrobetaine | The immediate precursor to L-carnitine, formed by the oxidation of 4-N-trimethylaminobutyraldehyde. creative-proteomics.combulkstimulants.com |

The conversion of precursors into L-carnitine is catalyzed by a series of four key enzymes. wikipedia.org The first and rate-limiting step is the hydroxylation of TML by ε-N-trimethyllysine hydroxylase (TMLD) , also known as trimethyllysine dioxygenase. figshare.comnih.gov This mitochondrial enzyme requires iron and 2-oxoglutarate as cofactors. wikipedia.org

The resulting 3-hydroxy-Nε-trimethyllysine is then cleaved by 3-hydroxy-Nε-trimethyllysine aldolase , a pyridoxal (B1214274) phosphate-dependent enzyme. wikipedia.org Subsequently, 4-N-trimethylaminobutyraldehyde dehydrogenase oxidizes 4-N-trimethylaminobutyraldehyde to γ-butyrobetaine. wikipedia.org

The final step in L-carnitine synthesis is the stereospecific hydroxylation of γ-butyrobetaine to L-carnitine, a reaction catalyzed by γ-butyrobetaine hydroxylase (BBOX) . wikipedia.orgnih.gov This enzyme is also an iron and 2-oxoglutarate-dependent dioxygenase. wikipedia.org

Table 2: Enzymes of the L-Carnitine Biosynthesis Pathway

| Enzyme | Abbreviation | Function | Cofactors/Requirements |

|---|---|---|---|

| ε-N-trimethyllysine hydroxylase | TMLD | Catalyzes the hydroxylation of TML to 3-hydroxy-Nε-trimethyllysine. wikipedia.orgnih.gov | Iron, 2-oxoglutarate, Vitamin C oregonstate.eduwikipedia.org |

| 3-hydroxy-Nε-trimethyllysine aldolase | Cleaves 3-hydroxy-Nε-trimethyllysine into 4-N-trimethylaminobutyraldehyde and glycine. wikipedia.org | Pyridoxal phosphate (B84403) (Vitamin B6) oregonstate.edu | |

| 4-N-trimethylaminobutyraldehyde dehydrogenase | Oxidizes 4-N-trimethylaminobutyraldehyde to γ-butyrobetaine. wikipedia.org | NAD+ (Niacin) oregonstate.edu | |

| γ-butyrobetaine hydroxylase | BBOX | Catalyzes the final step of hydroxylating γ-butyrobetaine to L-carnitine. wikipedia.orgnih.gov | Iron, 2-oxoglutarate, Vitamin C oregonstate.educreative-proteomics.com |

Formation of Acylcarnitines from Fatty Acids

Once L-carnitine is synthesized or obtained from the diet, it plays a crucial role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation. creative-proteomics.com This process involves the formation of acylcarnitine esters. creative-proteomics.com

Before a fatty acid can be esterified to carnitine, it must first be "activated." This activation step is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or acyl-CoA ligases. wikipedia.org These enzymes convert fatty acids into their corresponding acyl-CoA thioesters in an ATP-dependent reaction. creative-proteomics.comnih.gov

Different isoforms of ACSs exist, with varying substrate specificities for fatty acids of different chain lengths. Long-chain acyl-CoA synthetase 4 (ACSL4) is a notable member of this family that preferentially activates long-chain polyunsaturated fatty acids, such as arachidonic acid, as well as other long-chain fatty acids. nih.govresearchgate.net The formation of acyl-CoA is a prerequisite for its subsequent conjugation to carnitine. metwarebio.com

The activated long-chain fatty acyl-CoA is then transferred to L-carnitine in a reaction catalyzed by carnitine palmitoyltransferase I (CPT I) . wikipedia.org This enzyme is located on the outer mitochondrial membrane and is a key regulatory point in fatty acid oxidation. nih.govwikipedia.org CPT I facilitates the transfer of the acyl group from coenzyme A to the hydroxyl group of L-carnitine, forming an acylcarnitine ester and releasing free coenzyme A. metwarebio.comwikipedia.org This reaction is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria. wikipedia.org

The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT) , also known as solute carrier family 25 member 20 (SLC25A20). wikipedia.orgnih.gov CACT functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free L-carnitine from the mitochondrial matrix. wikipedia.orgmedlineplus.gov This ensures a continuous supply of free carnitine in the intermembrane space for CPT I activity and the translocation of acylcarnitines into the matrix for β-oxidation. wikipedia.org A deficiency in CACT can lead to a severe disruption of fatty acid metabolism. texas.govnih.gov

Carnitine Palmitoyltransferase II (CPT II) Activity in the Mitochondrial Matrix

Carnitine Palmitoyltransferase II (CPT II) is an essential enzyme located on the inner mitochondrial membrane, where it plays a pivotal role in the final step of transporting long-chain fatty acids into the mitochondrial matrix for their subsequent breakdown through β-oxidation. mdpi.comnih.gov This process is crucial for energy production, particularly during periods of fasting or prolonged exercise when fatty acids become a primary fuel source for tissues like the heart and skeletal muscle. nih.gov

The primary function of CPT II is to catalyze the conversion of long-chain acylcarnitines back into their corresponding acyl-CoA derivatives and free L-carnitine. nih.govcolumbia.edu This reaction is the reverse of the reaction catalyzed by its counterpart, CPT I, on the outer mitochondrial membrane. Specifically, for Heptadecanoyl-L-carnitine, CPT II would facilitate the transfer of the heptadecanoyl group to coenzyme A (CoA), forming heptadecanoyl-CoA and releasing L-carnitine into the mitochondrial matrix. This newly formed heptadecanoyl-CoA is then available to enter the β-oxidation spiral.

The activity of CPT II is not inhibited by malonyl-CoA, a key regulator of fatty acid synthesis and an inhibitor of CPT I. nih.govnih.gov This differential regulation ensures that while fatty acid import into the mitochondria is tightly controlled at the outer membrane to prevent futile cycling, once an acylcarnitine enters the intermembrane space and is transported into the matrix, it is efficiently converted to its acyl-CoA form for oxidation.

Deficiencies in CPT II activity, due to genetic mutations, lead to a group of metabolic disorders known as CPT II deficiency. medlineplus.gov These disorders are characterized by an impaired ability to oxidize long-chain fatty acids, leading to the accumulation of long-chain acylcarnitines, including potentially Heptadecanoyl-L-carnitine, in the plasma and tissues. medlineplus.gov

Table 1: Kinetic Parameters of CPT II with Palmitoyl-CoA and L-carnitine This table presents kinetic data for the substrates of the reverse reaction catalyzed by CPT II, providing an indication of the enzyme's affinity and turnover rate for long-chain acyl-CoAs and L-carnitine. Data for Heptadecanoyl-CoA is not available, so Palmitoyl-CoA (C16) is used as a representative long-chain substrate.

Source: Adapted from mdpi.com

Broader Carnitine Acyltransferase Family Specificities and Subcellular Compartmentalization

The metabolism of acylcarnitines is not confined to the mitochondria. A family of carnitine acyltransferases, each with distinct substrate specificities and subcellular localizations, orchestrates the movement and metabolism of acyl groups throughout the cell. columbia.educolumbia.edu This family includes Carnitine Palmitoyltransferases (CPTs), Carnitine Octanoyltransferase (CROT), and Carnitine Acetyltransferase (CRAT). columbia.edu

Carnitine Palmitoyltransferases (CPTs): This group includes CPT I (with isoforms CPT1A, CPT1B, and CPT1C) and CPT II. As discussed, they are primarily involved in the transport and metabolism of long-chain fatty acids (typically C14-C20) into the mitochondria for β-oxidation. nih.govcolumbia.edu CPT I is located on the outer mitochondrial membrane, while CPT II resides on the inner mitochondrial membrane. nih.gov

Carnitine Octanoyltransferase (CROT): CROT is predominantly found in peroxisomes, although it has also been identified in the endoplasmic reticulum and mitochondria. nih.govnih.gov Its primary role is to handle medium-chain fatty acids (C6-C10). nih.govresearchgate.net In peroxisomes, which are involved in the β-oxidation of very-long-chain fatty acids and branched-chain fatty acids, CROT facilitates the export of chain-shortened acyl groups as acylcarnitines to the mitochondria for complete oxidation. nih.gov

Carnitine Acetyltransferase (CRAT): CRAT exhibits broad specificity for short-chain acyl-CoAs (C2-C10) and is found in the mitochondrial matrix, peroxisomes, and the endoplasmic reticulum. nih.gov In the mitochondria, CRAT is thought to play a role in buffering the acetyl-CoA pool, exporting excess acetyl groups as acetylcarnitine. This can be important for maintaining a ready supply of free Coenzyme A for other metabolic processes.

Table 2: Subcellular Localization and Substrate Specificity of Carnitine Acyltransferases

Source: Compiled from nih.govcolumbia.edunih.govnih.gov

Interplay between Acyl-CoA and Acylcarnitine Pools in Cellular Metabolism

The pools of acyl-CoAs and acylcarnitines within the cell are in a dynamic equilibrium, meticulously managed by the carnitine acyltransferases. nih.govnih.gov This interplay is fundamental to cellular metabolism, serving several crucial functions beyond the simple transport of fatty acids for oxidation.

One of the key roles of this system is to buffer the intracellular coenzyme A (CoA) pool. nih.gov The total amount of CoA in a cell is limited, and a significant portion can become sequestered as acyl-CoA esters, particularly under conditions of high fatty acid availability. The conversion of acyl-CoAs to acylcarnitines by carnitine acyltransferases releases free CoA, which is then available for other essential metabolic reactions, such as the Krebs cycle and the oxidation of pyruvate (B1213749) and branched-chain amino acids. bevital.no

This buffering system is active across different subcellular compartments. In the mitochondria, the reversible nature of the CPT II reaction allows for the regeneration of acyl-CoA for β-oxidation while also providing a mechanism to export excess acyl groups as acylcarnitines, preventing the accumulation of potentially toxic acyl-CoAs and the depletion of free CoA. nih.gov Similarly, in peroxisomes, the formation of acylcarnitines facilitates the removal of chain-shortened fatty acids for further processing in the mitochondria. portlandpress.com

The ratio of acylcarnitine to free carnitine in the plasma and tissues can serve as an indicator of the intracellular acyl-CoA/CoA ratio and reflects the state of fatty acid metabolism. bevital.no For instance, in conditions of metabolic stress or inborn errors of metabolism that lead to the accumulation of specific acyl-CoAs, there is a corresponding increase in the levels of their respective acylcarnitines in the circulation. nih.govnih.gov Heptadecanoylcarnitine has been identified as a biomarker in certain metabolic disorders, highlighting its connection to the underlying acyl-CoA pools. nih.govnih.gov

The transport of acylcarnitines across the mitochondrial membrane is mediated by the carnitine-acylcarnitine translocase (CACT), which exchanges acylcarnitines for free carnitine. nih.gov This transporter works in concert with CPT I and CPT II to ensure a continuous and regulated flux of fatty acids into the mitochondria for energy production, while also maintaining the balance between the acyl-CoA and acylcarnitine pools.

Table 3: Distribution of Acylcarnitines in Human Blood Components This table illustrates the distribution of carnitine and acylcarnitines of varying chain lengths between plasma and red blood cells, demonstrating that long-chain acylcarnitines have a significant association with the cellular component.

Source: Adapted from univalle.edu.coresearchgate.net

Metabolic and Cellular Functions of Heptadecanoyl L Carnitine in Research Models

Participation in Mitochondrial Fatty Acid β-Oxidation Pathways

The primary and most well-understood function of Heptadecanoyl-L-carnitine is its essential role in the transport of heptadecanoic acid from the cell cytoplasm into the mitochondrial matrix, where fatty acid β-oxidation occurs. creative-proteomics.comcreative-proteomics.com The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA esters, necessitating a specialized transport mechanism known as the carnitine shuttle. youtube.comyoutube.com

The process begins in the cytoplasm, where heptadecanoic acid is activated to its thioester derivative, heptadecanoyl-CoA. For transport into the mitochondria, the heptadecanoyl group is transferred from Coenzyme A to L-carnitine, a reaction catalyzed by the enzyme Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane. This reaction forms Heptadecanoyl-L-carnitine. youtube.com

Heptadecanoyl-L-carnitine is then shuttled across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT). youtube.comyoutube.com Once inside the matrix, the enzyme Carnitine Palmitoyltransferase 2 (CPT2) catalyzes the reverse reaction, transferring the heptadecanoyl group back to a mitochondrial Coenzyme A molecule, reforming heptadecanoyl-CoA and releasing free L-carnitine. youtube.com The liberated heptadecanoyl-CoA is now available for β-oxidation.

The β-oxidation of heptadecanoyl-CoA proceeds through a sequence of seven cycles of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. Each cycle shortens the acyl chain by two carbons, releasing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. After seven cycles, the final three-carbon unit remaining is propionyl-CoA, a hallmark of odd-chain fatty acid oxidation. nih.govyoutube.com

Table 1: The Carnitine Shuttle System for Heptadecanoyl-CoA

| Step | Location | Enzyme/Transporter | Substrate(s) | Product(s) | Function |

|---|---|---|---|---|---|

| 1 | Outer Mitochondrial Membrane | Carnitine Palmitoyltransferase 1 (CPT1) | Heptadecanoyl-CoA + L-carnitine | Heptadecanoyl-L-carnitine + CoA-SH | Formation of the transport-competent acylcarnitine. |

| 2 | Inner Mitochondrial Membrane | Carnitine-Acylcarnitine Translocase (CACT) | Heptadecanoyl-L-carnitine (in) | Heptadecanoyl-L-carnitine (out) | Translocation into the mitochondrial matrix. |

Contribution to Cellular Energy Homeostasis and ATP Production

Heptadecanoyl-L-carnitine is a key contributor to cellular energy homeostasis by enabling the catabolism of heptadecanoic acid for ATP production. The products of the complete β-oxidation of heptadecanoyl-CoA are significant sources of cellular energy. creative-proteomics.com

The breakdown of one molecule of heptadecanoyl-CoA yields:

7 molecules of Acetyl-CoA: These enter the tricarboxylic acid (TCA) cycle for further oxidation.

1 molecule of Propionyl-CoA: This is converted to succinyl-CoA, which also enters the TCA cycle. youtube.com

7 molecules of FADH₂: These donate electrons to Complex II of the electron transport chain.

7 molecules of NADH: These donate electrons to Complex I of the electron transport chain.

The acetyl-CoA and succinyl-CoA molecules are oxidized in the TCA cycle, generating additional NADH, FADH₂, and GTP. The high-energy electrons carried by all the NADH and FADH₂ molecules are passed along the electron transport chain, driving oxidative phosphorylation to produce a substantial amount of ATP. creative-proteomics.com This process allows cells, particularly in tissues with high energy demands like the heart and skeletal muscle, to efficiently use odd-chain fatty acids as a fuel source. youtube.com

Modulation of Coenzyme A (CoA) Pool Dynamics

The formation and breakdown of Heptadecanoyl-L-carnitine play a crucial role in modulating the dynamics of the Coenzyme A (CoA) pools within different cellular compartments. The carnitine system helps maintain a necessary balance between free CoA (CoA-SH) and acylated CoA (acyl-CoA) in both the cytoplasm and the mitochondria.

In the cytoplasm, the conversion of heptadecanoyl-CoA to Heptadecanoyl-L-carnitine by CPT1 releases a molecule of free CoA-SH. youtube.com This regeneration of the cytosolic CoA pool makes it available for other metabolic processes, such as the activation of other fatty acids.

Conversely, inside the mitochondrial matrix, the CPT2-mediated reaction consumes a molecule of mitochondrial CoA-SH to reform heptadecanoyl-CoA. youtube.com This process is tightly linked to the rate of β-oxidation and the TCA cycle. The carnitine system, therefore, helps regulate the relative sizes and acylation states of the distinct CoA pools, which is vital for smooth metabolic function.

Involvement in Cellular Acyl Group Buffering Mechanisms

The carnitine pool, including L-carnitine and its various acyl esters like Heptadecanoyl-L-carnitine, functions as a buffering system for acyl groups. nih.gov When the rate of fatty acid influx and activation exceeds the oxidative capacity of the mitochondria, acyl-CoA species can accumulate. Such accumulation can be toxic, sequestering free CoA and inhibiting key metabolic enzymes. nih.gov

By converting heptadecanoyl-CoA to Heptadecanoyl-L-carnitine, the cell can buffer the potentially toxic acyl group. nih.gov Acylcarnitines are less toxic than their acyl-CoA counterparts and can be transported out of the mitochondria and even out of the cell, providing a mechanism to relieve metabolic stress from an oversupply of fatty acids. nih.gov This buffering capacity helps maintain metabolic flexibility, allowing the cell to adapt to changes in substrate availability and energy demand. nih.gov

Impact on Lipid Metabolism and Transport within Cells

Heptadecanoyl-L-carnitine is central to the metabolism and transport of its parent odd-chain fatty acid. Its formation is the rate-limiting step for the mitochondrial oxidation of heptadecanoic acid. mdpi.com The transport process, facilitated by the carnitine shuttle, effectively connects the cytoplasmic pool of activated fatty acids with the mitochondrial machinery for β-oxidation. nih.gov

The regulation of this pathway occurs primarily at the level of CPT1, which is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. mdpi.com This ensures that when fatty acid synthesis is active, fatty acid oxidation is suppressed, preventing a futile cycle. Therefore, the formation of Heptadecanoyl-L-carnitine is a key regulatory node in cellular lipid metabolism, dictating the metabolic fate of heptadecanoic acid—either storage or oxidation.

Table 2: Products of Heptadecanoyl-CoA β-Oxidation

| Product | Quantity per Molecule of Heptadecanoyl-CoA | Metabolic Fate |

|---|---|---|

| Acetyl-CoA | 7 | Enters Tricarboxylic Acid (TCA) Cycle |

| Propionyl-CoA | 1 | Converted to Succinyl-CoA, enters TCA Cycle |

| NADH | 7 | Donates electrons to Electron Transport Chain (Complex I) |

Regulatory Effects on Glucogenesis and Ketogenesis in Experimental Systems

The metabolism of Heptadecanoyl-L-carnitine has distinct effects on gluconeogenesis and ketogenesis compared to even-chain fatty acids. This difference arises from the final product of its β-oxidation spiral: propionyl-CoA. youtube.com

While the acetyl-CoA generated can be used for ketogenesis in the liver, the propionyl-CoA follows a different path. It is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA. youtube.com Succinyl-CoA is an intermediate of the TCA cycle and can be converted to malate, exported from the mitochondria, and used as a substrate for gluconeogenesis (the synthesis of glucose). youtube.com This makes heptadecanoic acid, and by extension other odd-chain fatty acids, glucogenic.

In contrast, even-chain fatty acids produce only acetyl-CoA, which cannot be converted to glucose in humans and is primarily ketogenic. The oxidation of heptadecanoic acid is therefore both ketogenic (from acetyl-CoA) and glucogenic (from propionyl-CoA). Research has shown a direct relationship between hepatic ketogenesis and gluconeogenesis, and the unique products of odd-chain fatty acid oxidation contribute to this interplay. paulogentil.com In conditions of fasting or metabolic stress, the ability to produce glucose precursors from fatty acids is a significant metabolic feature. mdpi.com

Potential Role in Mitochondrial Integrity and Function in Research Contexts

The carnitine system, through the formation of acylcarnitines like Heptadecanoyl-L-carnitine, is thought to play a protective role in maintaining mitochondrial integrity. The accumulation of long-chain fatty acyl-CoAs in the mitochondrial membrane can have deleterious effects, including the disruption of membrane potential, inhibition of key transporters like the adenine (B156593) nucleotide translocase, and induction of the mitochondrial permeability transition pore, which can lead to apoptosis. nih.gov

By converting these acyl-CoAs to acylcarnitines, the carnitine system mitigates this lipotoxicity, helping to preserve mitochondrial function. nih.gov Furthermore, by facilitating efficient β-oxidation, it prevents the buildup of lipid intermediates that could otherwise cause oxidative stress. While direct studies on Heptadecanoyl-L-carnitine are limited, its role as part of the long-chain acylcarnitine pool suggests it participates in this protective mechanism. nih.gov However, pathologically high levels of long-chain acylcarnitines themselves have been implicated in mitochondrial dysfunction and cardiotoxicity in ischemic conditions, indicating that their concentration must be tightly regulated. nih.govencyclopedia.pub

Heptadecanoyl L Carnitine As a Metabolic Indicator in Advanced Research

Application in Metabolomics and Lipidomics Profiling

Metabolomics and lipidomics aim to comprehensively identify and quantify the vast array of small molecules and lipids within a biological system. nih.gov Within this context, Heptadecanoyl-L-carnitine is analyzed as part of the broader acylcarnitine profile to understand the flux and status of fatty acid oxidation. nih.govresearchgate.net

Global Lipidomics Analysis for Identification of Metabolic Signatures in Experimental Models

Global, or untargeted, lipidomics analysis allows for the broad screening of hundreds to thousands of lipid species to identify metabolic signatures associated with a particular physiological or pathological state. nih.govnih.gov In experimental models, this approach can reveal unexpected alterations in metabolic pathways. The identification of odd-chain acylcarnitines like Heptadecanoyl-L-carnitine can point toward changes in the metabolism of odd-chain fatty acids. nih.gov These fatty acids can originate from the diet or from the breakdown of some amino acids. nih.gov Global analyses have been instrumental in identifying acylcarnitines as a fuel source for brown fat thermogenesis and in understanding the metabolic remodeling that occurs in various conditions. biorxiv.orgresearchgate.net The detection of Heptadecanoyl-L-carnitine in such broad analyses can trigger more focused investigations into specific enzymatic pathways.

Targeted Metabolomics for Acylcarnitine Profiling in Research Studies

In contrast to global analysis, targeted metabolomics focuses on the precise quantification of a predefined group of metabolites. scienceopen.com Targeted acylcarnitine profiling, typically performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a cornerstone of research into fatty acid oxidation. nih.govnih.gov This approach allows for the accurate measurement of Heptadecanoyl-L-carnitine, even at very low concentrations. nih.gov Acylcarnitine profiles are crucial for diagnosing and monitoring inborn errors of metabolism and for investigating acquired metabolic disorders in research studies. researchgate.netsemanticscholar.org The quantitative analysis of the complete acylcarnitine profile, including odd-chain species, provides a detailed picture of mitochondrial function and substrate utilization. hmdb.ca

Heptadecanoyl-L-carnitine as a Signature in Specific Metabolic Perturbations in Experimental Models

The concentration of Heptadecanoyl-L-carnitine can change significantly under conditions of metabolic stress or disease, making it a valuable biomarker in experimental research.

Association with Inborn Errors of Metabolism in Model Systems (e.g., Propionic and Methylmalonic Acidemias) for Research Purposes

Heptadecanoyl-L-carnitine has been identified as a highly specific biomarker for propionic acidemia (PA) and methylmalonic acidemia (MMA), two inborn errors of metabolism affecting the breakdown of certain amino acids and odd-chain fatty acids. nih.govnih.gov In these conditions, a defect in the enzymes propionyl-CoA carboxylase or methylmalonyl-CoA mutase leads to the accumulation of propionyl-CoA. nih.gov This excess propionyl-CoA can be used as a substrate for the synthesis of odd-chain fatty acids, including the 17-carbon heptadecanoic acid. The subsequent conjugation of this fatty acid with carnitine results in elevated levels of Heptadecanoyl-L-carnitine. nih.govnih.gov

Research studies have shown that neonates with PA or MMA have significantly higher levels of Heptadecanoyl-L-carnitine (C17) compared to control groups. nih.gov This finding is particularly important because the primary marker, propionylcarnitine (B99956) (C3), can have a high false-positive rate. researchgate.net The measurement of C17, therefore, improves the specificity of detection for these disorders in a research context. nih.gov

Research Findings on Heptadecanoyl-L-carnitine (C17) in Inborn Errors of Metabolism

| Condition | Key Finding | Significance in Research Models | Reference |

|---|---|---|---|

| Propionic Acidemia (PA) | Significantly elevated levels of C17 detected in affected neonates. | Serves as a specific biomarker, helping to distinguish true cases from false positives associated with other markers like C3. | nih.govnih.gov |

| Methylmalonic Acidemia (MMA) | Significantly elevated levels of C17 found in 21 out of 22 diagnosed neonates in one study. | Identified as a novel and specific biomarker for disorders of propionate (B1217596) metabolism. | nih.govnih.gov |

| Control Groups (Unaffected) | C17 levels are typically low or undetectable. | Provides a baseline for comparative analysis to identify pathological elevations. | nih.gov |

Indicator of Altered Fatty Acid Oxidation in In Vitro and Animal Models

The carnitine shuttle is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation, the process that breaks them down to produce energy. creative-proteomics.comnih.gov When fatty acid oxidation (FAO) is impaired due to enzymatic defects, nutrient overload, or other stressors, acyl-CoAs of specific chain lengths can accumulate within the mitochondria. researchgate.net These are then conjugated to carnitine and exported from the mitochondria, leading to an increase in their concentration in the cell and circulation. researchgate.net

In various in vitro and animal models, an accumulation of Heptadecanoyl-L-carnitine serves as a direct indicator of impaired or incomplete oxidation of odd-chain fatty acids. nih.gov For instance, in studies of diet-induced obesity or diabetes in animal models, alterations in the acylcarnitine profile, including odd-chain species, can reflect the mitochondrial stress and metabolic inflexibility associated with these conditions. nih.govnih.gov

Comparative Analysis of Acylcarnitine Profiles for Research Insights

For research purposes, the diagnostic and investigative power of acylcarnitine analysis is greatest when the entire profile is considered, rather than focusing on a single analyte. A comparative analysis allows researchers to observe patterns and ratios between different acylcarnitine species, providing a more nuanced understanding of metabolic dysregulation. nih.govresearchgate.net

For example, in the context of propionic and methylmalonic acidemias, analyzing Heptadecanoyl-L-carnitine (C17) in conjunction with propionylcarnitine (C3) and the C3/C2 (acetylcarnitine) ratio provides a much more robust and specific signature of the disease than any single marker alone. nih.govresearchgate.net This multi-marker approach helps to reduce ambiguity and increases the confidence of the metabolic signature in research models. researchgate.net Comparing the profiles of different experimental groups can reveal how a specific intervention or genetic modification impacts fatty acid and amino acid metabolism, offering deeper mechanistic insights. researchgate.net

Advanced Analytical Methodologies for Heptadecanoyl L Carnitine Quantification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary methodology for the analysis of acylcarnitines, including Heptadecanoyl-L-carnitine. researchgate.net This approach is favored for its ability to separate complex mixtures and provide sensitive detection. semanticscholar.orgresearchgate.net LC-MS methods can quantify a wide range of acylcarnitines, from short-chain to long-chain species, and can distinguish between isomers that are otherwise difficult to resolve. nih.govnih.gov Ultra-high-performance liquid chromatography (UHPLC) is often employed to enhance separation efficiency and shorten analysis times. researchgate.netnih.gov

A key challenge in acylcarnitine analysis is the wide range of polarities, from the small, polar carnitine to very long-chain acylcarnitines. sciex.com To address this, chromatographic conditions, such as the choice of column (e.g., C18) and mobile phase composition (e.g., using ion-pairing reagents like heptafluorobutyric acid), are carefully optimized. nih.govnih.govuit.no

Tandem mass spectrometry (MS/MS) is a powerful tool for identifying and quantifying specific acylcarnitines within a complex biological sample. nih.govnih.gov This technique involves multiple stages of mass analysis, typically used to fragment a specific parent ion into characteristic product ions. For acylcarnitines, a common approach is to use precursor ion scanning to detect all molecular species that produce a specific fragment ion, such as the one at a mass-to-charge ratio (m/z) of 85 or 99, which is characteristic of the carnitine moiety. nih.govuit.nonih.govcreative-proteomics.com This allows for a comprehensive profile of the various acylcarnitines present in the sample. nih.gov

The high specificity of MS/MS, often performed in Multiple Reaction Monitoring (MRM) mode, enables the accurate quantification of low-abundance species like Heptadecanoyl-L-carnitine, even in the presence of isobaric interferences. nih.govuit.no This capability is essential for studying inborn errors of metabolism and other complex diseases where acylcarnitine profiles are altered. nih.govresearchgate.net

| Parameter | Description | Common Values/Settings |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode is typically used as it efficiently ionizes the quaternary amine of the carnitine molecule. nih.gov | ESI+ |

| Scan Mode | Precursor Ion Scan or Multiple Reaction Monitoring (MRM) are common modes. uit.nonih.gov | Precursor of m/z 85; Specific parent -> product ion transitions for MRM. |

| Collision Energy | Optimized for each specific acylcarnitine to achieve characteristic and reproducible fragmentation. semanticscholar.org | Analyte-dependent, typically in the range of 10-60 eV. |

| Characteristic Fragment | A prominent fragment ion at m/z 85 is common to most acylcarnitines, resulting from the neutral loss of the acyl group and fragmentation of the carnitine backbone. nih.govuit.no | m/z 85.1 |

To achieve a more comprehensive understanding of the acylcarnitine profile, advanced data acquisition strategies are employed. These can be broadly categorized as Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA). frontiersin.orgcreative-proteomics.com

Data-Dependent Acquisition (DDA) involves the mass spectrometer performing a survey scan to identify the most intense ions present at a given time. creative-proteomics.com The instrument then automatically selects a predefined number of these "top" ions for fragmentation and MS/MS analysis. nih.govresearchgate.net While effective for identifying abundant species, DDA can sometimes miss lower-abundance compounds if they are not selected for fragmentation. nih.gov

Data-Independent Acquisition (DIA) offers a more untargeted approach. In DIA, the mass spectrometer systematically fragments all ions within specified m/z windows across the entire mass range, without prior selection of precursor ions. creative-proteomics.comnih.gov This method ensures that MS/MS data is collected for virtually all compounds in the sample, including low-abundance ones, providing a more complete dataset for later analysis. creative-proteomics.comresearchgate.net The complexity of DIA data requires sophisticated software for deconvolution and identification. nih.gov Combining DDA and DIA strategies can provide a comprehensive workflow for the identification, confirmation, and quantification of a wide range of acylcarnitines in biological samples like human serum. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) represents an alternative, powerful technique for the quantitative profiling of plasma acylcarnitines. nih.govresearchgate.net Due to the non-volatile nature of acylcarnitines, a derivatization step is necessary to make them amenable to GC analysis. portlandpress.com A common procedure involves transforming the isolated acylcarnitines into more volatile derivatives, such as acyloxylactones or N-demethylated propyl esters. nih.govportlandpress.com

GC-MS methods can provide excellent chromatographic resolution and sensitive detection. nih.govportlandpress.com For instance, using chemical ionization (CI) with isobutane (B21531) as the reactant gas allows for the selective and sensitive detection of C2-C18 acylcarnitines. nih.govresearchgate.net By monitoring a common ion (e.g., m/z 85) and the protonated molecular ion, both identification and quantification can be achieved. nih.gov

Utilization of Stable Isotope-Labeled Internal Standards (e.g., Heptadecanoyl-L-carnitine-d3)

The principle of stable isotope dilution is fundamental to achieving accurate and precise quantification in mass spectrometry-based analyses of acylcarnitines. nih.govnih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the analytical process. acs.org For the quantification of Heptadecanoyl-L-carnitine, Heptadecanoyl-L-carnitine-d3 is the appropriate internal standard. caymanchem.combiomart.cn

This labeled standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). lumiprobe.comlumiprobe.com Because the internal standard and the analyte behave identically during sample preparation, extraction, and ionization, any sample loss or variation in instrument response will affect both equally. researchgate.net Quantification is then based on the response ratio of the endogenous analyte to the labeled internal standard. nih.gov This approach effectively corrects for matrix effects and improves the accuracy and reproducibility of the measurement. acs.org A mixture of several deuterium-labeled acylcarnitine standards is often used for broad acylcarnitine profiling. nih.gov

| Labeled Internal Standard | Corresponding Analyte(s) | Application |

| Heptadecanoyl-L-carnitine-d3 | Heptadecanoyl-L-carnitine (C17:0) | Quantification by GC- or LC-MS. caymanchem.com |

| Decanoyl-L-carnitine-d3 | Decanoylcarnitine (C10:0), Decenoylcarnitine, Decadienoylcarnitine | Quantification by GC- or LC-MS. lumiprobe.com |

| Hexadecanoyl-L-carnitine-d3 | Palmitoyl-L-carnitine (C16:0) | Quantification by GC- or LC-MS. lumiprobe.com |

| Octadecanoyl-L-carnitine-d3 | Stearoyl-L-carnitine (C18:0), Oleoyl-L-carnitine (C18:1), Linoleoyl-L-carnitine (C18:2) | Quantification by GC- or LC-MS. lumiprobe.comlumiprobe.com |

Sample Preparation and Derivatization Strategies for Optimized Analysis in Research Contexts

Effective sample preparation is a critical step for the reliable quantification of Heptadecanoyl-L-carnitine and other acylcarnitines from complex biological matrices like plasma, blood, or tissues. nih.govsciex.com The goal is to extract the analytes of interest, remove interfering substances, and concentrate the sample.

A common extraction procedure involves protein precipitation with a solvent like ice-cold methanol. semanticscholar.orgnih.govresearchgate.net For tissue samples, homogenization in the extraction solvent is required. nih.govresearchgate.net Solid-phase extraction (SPE) can also be employed for cleanup and concentration. unipd.it

Derivatization is often employed to improve the analytical properties of acylcarnitines for both LC-MS and GC-MS. plos.org

Butylation: Acylcarnitines can be converted to their butyl esters by reacting them with n-butanol and acetyl chloride. nih.govresearchgate.net This derivatization increases the ionization efficiency in mass spectrometry, especially for dicarboxylic species, and can help to discriminate between isobaric acylcarnitines. nih.gov

3-Nitrophenylhydrazine (B1228671) (3NPH) Derivatization: This strategy modifies the carboxyl group of acylcarnitines, which can increase signal intensity and achieve a more linear elution profile on a reversed-phase column for all acylcarnitine classes. researchgate.netplos.org

Tmt-PP Derivatization: Microwave-assisted derivatization with Tmt-PP (p-[3,5-(dimethylamino)-2,4,6-triazine] benzene-1-sulfonyl piperazine) has been used to facilitate the LC-MS/MS determination of acylcarnitines. acs.org

Some modern high-sensitivity LC-MS systems may not require derivatization, simplifying the workflow. sciex.com

Development of High-Throughput Quantitative Methods for Research Applications

For large-scale research studies, such as in clinical research and metabolomics, high-throughput methods for acylcarnitine quantification are essential. semanticscholar.org Recent developments have focused on using ultra-high-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) to significantly reduce analysis time while maintaining high sensitivity and specificity. researchgate.netnih.gov

Methods have been developed that can simultaneously quantify hundreds of acylcarnitine species (from C0 to C26) within a 10-minute run time. semanticscholar.orgresearchgate.netnih.gov These methods demonstrate good sensitivity, linearity, accuracy, and precision. nih.gov Automation, including online solid-phase extraction coupled to LC-MS/MS, further enhances throughput by minimizing manual sample processing steps. nih.gov The development of such rapid and robust methods is crucial for enabling large cohort studies and advancing our understanding of the role of acylcarnitines in health and disease. researchgate.netcreative-proteomics.com

Challenges and Future Directions in Acylcarnitine Analytical Research

The field of acylcarnitine analysis, while mature, continues to face several challenges that are the focus of ongoing research and development.

Challenges:

Isomeric and Isobaric Interference: A significant challenge in acylcarnitine analysis is the presence of isomers and isobars, which have the same mass-to-charge ratio and cannot be distinguished by mass spectrometry alone. nih.govnih.gov For example, different acylcarnitines with the same number of carbon atoms but different structures (e.g., constitutional isomers) can interfere with each other, leading to inaccurate quantification. nih.govresearchgate.net Direct infusion ESI-MS/MS, a high-throughput screening method, is particularly susceptible to this issue as it lacks chromatographic separation. nih.gov This can result in false positive results, especially for low-abundance species. nih.gov

Quantification Accuracy: Achieving accurate and precise quantification can be challenging. Direct infusion tandem MS "profiling" often provides pseudo-quantitative results rather than true concentrations due to the lack of standardized calibrants and calibration curves for every acylcarnitine species. nih.gov Furthermore, the derivatization process, such as butylation, can sometimes lead to the partial hydrolysis of acylcarnitines, which affects the accuracy of free carnitine measurements. nih.gov

Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of acylcarnitines, leading to ion suppression or enhancement. nih.gov These matrix effects can compromise the accuracy and reproducibility of the analysis.

Stability of Analytes: Acylcarnitines can be unstable, especially when stored for extended periods. They can undergo hydrolysis, leading to an increase in free carnitine and a decrease in the corresponding acylcarnitine concentration. researchgate.net This is a critical consideration for studies involving stored samples, such as those in newborn screening programs. researchgate.net

Future Directions:

Advanced Chromatographic Separation: The development and application of advanced liquid chromatography techniques, such as ultra-high-performance liquid chromatography (UHPLC), are crucial for resolving isomeric and isobaric acylcarnitines. nih.govresearchgate.net The use of different column chemistries, like hydrophilic interaction liquid chromatography (HILIC), can also improve the separation of these polar compounds without the need for derivatization. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS): While tandem quadrupole mass spectrometry is the workhorse for targeted acylcarnitine analysis, HRMS offers the potential for more comprehensive and untargeted metabolomic studies. plos.org HRMS can provide more confident identification of unknown acylcarnitine species and can help to distinguish between compounds with very similar masses.

Improved Derivatization Strategies: Research into new derivatization reagents and methods aims to improve the sensitivity, specificity, and stability of acylcarnitine analysis. researchgate.netresearchgate.net For example, derivatization with 3-nitrophenylhydrazine has been shown to increase the signal intensity of acylcarnitines in LC-MS analysis. researchgate.net

Standardization and Second-Tier Methods: There is a growing recognition of the need for standardized, validated second-tier analytical methods for acylcarnitine quantification. nih.govresearchgate.net These methods, which typically involve robust chromatographic separation and the use of appropriate internal standards and calibration curves, are essential for confirming results from initial high-throughput screening and for research applications requiring high accuracy and precision. nih.gov

Future Research Trajectories and Unexplored Dimensions of Heptadecanoyl L Carnitine

Deeper Elucidation of Heptadecanoyl-L-carnitine's Specific Enzymatic Interactions beyond Known Acyltransferases

The biosynthesis and degradation of Heptadecanoyl-L-carnitine are intrinsically linked to the activity of carnitine acyltransferases, such as carnitine palmitoyltransferase 1 (CPT1) and carnitine palmitoyltransferase 2 (CPT2), which catalyze the reversible transfer of the heptadecanoyl group between coenzyme A and L-carnitine. nih.gov While these enzymes are the canonical players, the full spectrum of enzymatic interactions involving Heptadecanoyl-L-carnitine is likely more complex.

Future research must venture beyond the well-characterized CPT system to identify novel enzymes that may utilize Heptadecanoyl-L-carnitine as a substrate or regulator. Peroxisomes, for example, also contain carnitine acyltransferases and are involved in fatty acid metabolism; the interplay and specific regulation of these enzymes in relation to mitochondrial transferases warrant deeper investigation. researchgate.netnih.govmanchester.ac.uk There is a potential for undiscovered hydrolases, esterases, or transferases that could modulate the cellular concentration of Heptadecanoyl-L-carnitine, thereby influencing its downstream effects. Identifying these enzymes and characterizing their kinetics and regulatory mechanisms will be crucial for a complete understanding of Heptadecanoyl-L-carnitine metabolism.

Table 1: Potential Areas of Investigation for Novel Enzymatic Interactions

| Research Area | Rationale | Potential Impact |

| Peroxisomal Carnitine Acyltransferases | Peroxisomes contribute to acylcarnitine generation, but their specific role and regulation in Heptadecanoyl-L-carnitine metabolism are not fully understood. manchester.ac.uk | Elucidating the contribution of peroxisomes to the cellular Heptadecanoyl-L-carnitine pool and its role in inter-organelle communication. |

| Cytosolic Hydrolases/Esterases | Enzymes capable of cleaving the ester bond of Heptadecanoyl-L-carnitine could provide a rapid mechanism for regulating its levels and releasing L-carnitine and heptadecanoic acid. | Revealing alternative pathways for acylcarnitine degradation and signaling molecule generation. |

| Protein Acylation | The potential for the heptadecanoyl group to be transferred from L-carnitine to protein targets, a process known as acylation, is an unexplored possibility. | Uncovering novel post-translational modifications mediated by long-chain acylcarnitines, potentially regulating protein function. |

Investigation of Unidentified Signaling Pathways Potentially Mediated by Heptadecanoyl-L-carnitine

Recent studies have begun to reframe acylcarnitines not just as metabolic intermediates, but as active signaling molecules. physiology.org Long-chain acylcarnitines have been shown to activate proinflammatory signaling pathways, suggesting a role in cellular stress and immune responses. nih.govnih.govresearchgate.net For instance, myristoyl-L-carnitine (C14) has been demonstrated to induce the expression of cyclooxygenase-2 and proinflammatory cytokines by activating pathways involving JNK and ERK. physiology.orgnih.gov This activation can be dependent on MyD88, a key adaptor protein in pattern recognition receptor (PRR) signaling. physiology.orgnih.gov

Given its structural similarity as a long-chain acylcarnitine, Heptadecanoyl-L-carnitine is a prime candidate for mediating similar, or even unique, signaling cascades. Future investigations should focus on its ability to interact with and modulate unidentified cellular sensors and receptors. It is plausible that Heptadecanoyl-L-carnitine could influence membrane-associated signaling complexes due to its amphipathic nature, potentially altering membrane fluidity or interacting directly with transmembrane proteins. nih.gov Research is needed to determine if it can trigger signaling through pathways like NF-κB, activate specific G-protein coupled receptors, or influence ion channel activity. nih.govresearchgate.net

Role in Inter-Organellar Communication and Cellular Cross-Talk beyond Mitochondrial Transport

The function of Heptadecanoyl-L-carnitine in shuttling fatty acids into the mitochondria is a classic example of inter-organellar transport. nih.gov However, the communication between organelles is a complex network of interactions at membrane contact sites, involving the exchange of lipids, ions, and other metabolites to maintain cellular homeostasis. nih.govnih.govresearchgate.net

The potential for Heptadecanoyl-L-carnitine to influence communication between the mitochondria and other organelles, such as the endoplasmic reticulum (ER) and peroxisomes, is an exciting and unexplored area. researchgate.netutsouthwestern.edu For instance, acylcarnitines are involved in the metabolic interplay between these two organelles in fatty acid oxidation. researchgate.net Accumulation of long-chain acylcarnitines could affect the physical properties of organellar membranes, potentially modulating the function of proteins at membrane contact sites that are critical for lipid homeostasis and calcium signaling. nih.govnih.gov Future studies could explore whether Heptadecanoyl-L-carnitine gradients across different organellar membranes exist and how they might act as signals to coordinate metabolic activities throughout the cell.

Development of Novel In Vitro and In Vivo Research Models for Mechanistic Studies (non-human)

To dissect the specific molecular mechanisms of Heptadecanoyl-L-carnitine, the development of sophisticated and targeted research models is essential. While general cell culture and animal models have been used to study L-carnitine and its derivatives, models specific to Heptadecanoyl-L-carnitine are lacking. researchgate.netnih.govnih.gov

In Vitro Models:

Genetically Engineered Cell Lines: Creating cell lines (e.g., hepatocytes, myotubes, or macrophages) with CRISPR/Cas9-mediated knockout or overexpression of enzymes suspected to interact with Heptadecanoyl-L-carnitine would allow for precise mechanistic studies. nih.govnih.govplos.org

Organoid Cultures: Three-dimensional organoids, such as liver or intestinal organoids, offer a more physiologically relevant system to study the metabolism and signaling effects of Heptadecanoyl-L-carnitine in a tissue-like context.

In Vivo Models (Non-human):

Zebrafish Models: The genetic tractability and optical transparency of zebrafish larvae make them an excellent model for in vivo imaging of the metabolic fate and cellular effects of Heptadecanoyl-L-carnitine. nih.gov

Rodent Models: The development of transgenic mouse models with altered expression of key carnitine-related enzymes could reveal the systemic physiological and pathological consequences of dysregulated Heptadecanoyl-L-carnitine levels. semanticscholar.org

These advanced models will be invaluable for moving beyond correlational studies to establish causal links between Heptadecanoyl-L-carnitine and specific cellular outcomes.

Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Comprehensive Metabolic Network Analysis

A systems-level understanding of Heptadecanoyl-L-carnitine's role requires the integration of multiple high-throughput "omics" datasets. nih.govbamsjournal.com This approach allows for the construction of comprehensive metabolic and signaling networks, revealing connections that are not apparent from single-data-point studies. youtube.com

By treating relevant cell models or animal tissues with Heptadecanoyl-L-carnitine and subsequently performing multi-omics analysis, researchers can obtain a holistic view of its impact.

Transcriptomics (RNA-seq): Will identify genes whose expression is altered, pointing to the regulatory pathways affected.

Proteomics: Will reveal changes in protein abundance and post-translational modifications, providing insight into the functional cellular response. nih.govmdpi.commdpi.com

Metabolomics: Will track the flux of Heptadecanoyl-L-carnitine and its conversion into other metabolites, mapping its metabolic network.

Lipidomics: Will provide a detailed profile of changes in various lipid species, uncovering broader effects on lipid metabolism and membrane composition.

Integrating these datasets using bioinformatic tools can help construct detailed models of Heptadecanoyl-L-carnitine's mechanism of action, identify novel biomarkers for metabolic status, and uncover previously unknown functions of this intriguing molecule. youtube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.